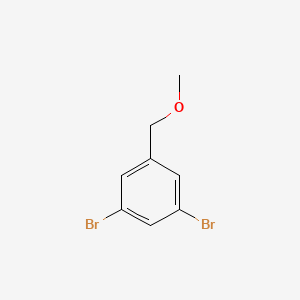

1,3-Dibromo-5-(methoxymethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dibromo-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms and a methoxymethyl group are substituted at the 1, 3, and 5 positions, respectively. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(methoxymethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-5-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in drug development and pharmaceutical research.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine atoms and methoxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.

1,3-Dibromo-5-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of a methoxymethyl group.

1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.

Uniqueness

1,3-Dibromo-5-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical synthesis and research applications.

Biological Activity

1,3-Dibromo-5-(methoxymethyl)benzene is a brominated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C10H10Br2O

- Molecular Weight : 305.00 g/mol

- CAS Number : 2507-45-8

The compound features two bromine atoms and a methoxymethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of bromine atoms allows for nucleophilic substitution reactions, while the methoxymethyl group can be oxidized to form reactive intermediates. These intermediates may interfere with cellular pathways and processes, leading to various biological effects.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to this compound. For instance, bromophenols derived from marine algae have shown significant radical scavenging activity. The IC50 values for these compounds ranged from 9.6 to 31.5 µM against DPPH radicals, indicating their potential as natural antioxidants in food applications .

Antimicrobial Properties

Research has demonstrated that brominated compounds exhibit antimicrobial properties. For example, this compound has been studied for its effects on bacterial strains through mechanisms such as inhibiting biofilm formation and disrupting bacterial cell membranes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies indicated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for its potential use in cancer therapeutics .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant properties of various bromophenols, including derivatives of this compound, researchers found that these compounds significantly reduced oxidative stress markers in cellular models. The results suggested that these compounds could be developed into dietary supplements or functional foods aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of this compound against pathogenic bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations. These findings support further exploration into its application as a natural preservative in food products.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 1,3-dibromo-5-(methoxymethyl)benzene, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, brominating 5-(methoxymethyl)benzene derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). To minimize over-bromination, stoichiometric control and low temperatures (0–5°C) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of di- or tri-brominated byproducts .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- ¹H NMR : The methoxymethyl group (–OCH₂O–) appears as a singlet at δ 3.3–3.5 ppm (integration for 3H), while aromatic protons adjacent to bromine show deshielding (δ 7.2–7.5 ppm).

- ¹³C NMR : The brominated carbons resonate at δ 120–130 ppm, and the methoxymethyl carbons appear at δ 55–60 ppm (OCH₃) and δ 70–75 ppm (CH₂).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 295.96 for C₈H₈Br₂O₂) against theoretical values. Discrepancies >5 ppm warrant reanalysis .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The bromine atoms undergo nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The methoxymethyl group stabilizes the intermediate via electron donation, directing substitution to the para position. For example, reaction with amines yields 3-bromo-5-(methoxymethyl)-N-substituted anilines. Monitor reaction progress via TLC (Rf shift) and isolate products via aqueous workup .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for Suzuki-Miyaura coupling of this compound?

- Methodological Answer :

- DFT Calculations : Model the activation energy for oxidative addition of Pd⁰ to C–Br bonds. Prioritize solvents (e.g., THF or toluene) and ligands (e.g., SPhos) that lower transition-state energy.

- Experimental Validation : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) at 80–100°C. Use GC-MS to quantify mono- vs. di-coupled products. Computational predictions should align with experimental yields (±10%) .

Q. How to resolve contradictions in reported spectroscopic data for halogenated derivatives of this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings. For example, HMBC correlations between the methoxymethyl protons and aromatic carbons confirm substitution patterns.

- X-ray Crystallography : Resolve discrepancies in bond angles (e.g., Br–C–Br ~108.7°) by comparing experimental data with structural analogs .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution of this compound?

- Methodological Answer :

- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and suppress β-elimination.

- Temperature Control : Lower reaction temperatures (e.g., 40°C) reduce thermal decomposition.

- Additives : Add crown ethers (e.g., 18-crown-6) to enhance nucleophilicity of alkoxide ions, accelerating substitution over elimination .

Q. How does the methoxymethyl group influence the electronic properties of this compound in electrophilic reactions?

- Methodological Answer :

- Hammett Analysis : The methoxymethyl group (–OCH₂O–) acts as an electron-donating group, decreasing the σ⁺ value (≈ –0.2), which directs electrophiles (e.g., NO₂⁺) to the meta position.

- Kinetic Studies : Compare nitration rates with non-substituted analogs (e.g., 1,3-dibromobenzene) using UV-Vis spectroscopy. A 20–30% rate enhancement is expected due to resonance stabilization .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Properties

Molecular Formula |

C8H8Br2O |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

1,3-dibromo-5-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H8Br2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |

InChI Key |

BDXVIFKJOCEBOR-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.